3-(3,5-Difluoroanilino)-2-phenylprop-2-enal
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Overview
Description
3-(3,5-Difluoroanilino)-2-phenylprop-2-enal is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a difluoroaniline group attached to a phenylprop-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal typically involves the reaction of 3,5-difluoroaniline with appropriate aldehydes under controlled conditions. One common method involves the use of 3,5-difluoroaniline and cinnamaldehyde in the presence of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluoroanilino)-2-phenylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoroaniline group can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-Difluoroanilino)-2-phenylprop-2-enal has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: A precursor in the synthesis of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal.
2-Phenylprop-2-enal: Another related compound with a similar backbone structure.
Uniqueness
This compound is unique due to the presence of both the difluoroaniline and phenylprop-2-enal groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
918896-91-0 |
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Molecular Formula |
C15H11F2NO |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
3-(3,5-difluoroanilino)-2-phenylprop-2-enal |
InChI |
InChI=1S/C15H11F2NO/c16-13-6-14(17)8-15(7-13)18-9-12(10-19)11-4-2-1-3-5-11/h1-10,18H |
InChI Key |
PAAQUEDGLSTJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CNC2=CC(=CC(=C2)F)F)C=O |
Origin of Product |
United States |
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